methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate
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Overview
Description
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is an organic compound with the molecular formula C10H10O4. It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings.
Preparation Methods
The synthesis of methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate typically involves the following steps :
Starting Materials: Resorcinol and potassium hydroxide in methanol solution.
Hydrogenation: The mixture is subjected to hydrogenation in the presence of an active nickel catalyst to form potassium 3-ketocyclohex-1-enolate.
Cyclization: The intermediate is then cyclized with ethyl bromopyruvate under alkaline conditions.
Acidification: The final step involves acidification to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate involves its interaction with various molecular targets and pathways . The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives :
4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carbonitrile: Similar in structure but contains an indole ring instead of a benzofuran ring.
Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-1-benzofuran-2-carboxylate: Another derivative with additional substituents on the benzofuran ring.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPMPHNVWLGIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127724-12-3 |
Source
|
Record name | methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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